2-(2,5-Dimethylbenzyl)piperidine
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Overview
Description
2-(2,5-Dimethylbenzyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring substituted with a 2,5-dimethylbenzyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylbenzyl)piperidine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine derivatives. For this compound, the process may include the hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(2,5-Dimethylbenzyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, piperidine derivatives are known to interact with various receptors and enzymes. For instance, the benzyl-piperidine group is often involved in the inhibition of cholinesterase receptors, which play a role in neurological functions .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
2-Benzylpiperidine: Similar structure but without the dimethyl substitutions on the benzyl group.
2-(2,6-Dimethylbenzyl)piperidine: Similar structure with dimethyl substitutions at different positions on the benzyl group
Uniqueness
2-(2,5-Dimethylbenzyl)piperidine is unique due to the specific positioning of the dimethyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to different pharmacological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-6-7-12(2)13(9-11)10-14-5-3-4-8-15-14/h6-7,9,14-15H,3-5,8,10H2,1-2H3 |
InChI Key |
QBBQTOVJTJIJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2CCCCN2 |
Origin of Product |
United States |
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